molecular formula C11H9N3O2 B1290572 2-Anilinopyrimidine-5-carboxylic acid CAS No. 450368-25-9

2-Anilinopyrimidine-5-carboxylic acid

Cat. No.: B1290572
CAS No.: 450368-25-9
M. Wt: 215.21 g/mol
InChI Key: ZPIYMRAJXNMUPE-UHFFFAOYSA-N
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Description

2-Anilinopyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H9N3O2. It is characterized by a pyrimidine ring substituted with an aniline group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinopyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its efficiency and reduced by-product formation .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 2-Ethylpyrimidine-5-carboxylic acid
  • 2-Methylpyrimidine-5-carboxylic acid
  • 2-Chloropyrimidine-5-carboxylic acid
  • Methyl 2-aminopyrimidine-5-carboxylate
  • 2-(Ethylamino)pyrimidine-5-carboxylic acid

Comparison: 2-Anilinopyrimidine-5-carboxylic acid is unique due to the presence of both an aniline group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties and potential bioactivity compared to other similar compounds .

Properties

IUPAC Name

2-anilinopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-6-12-11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIYMRAJXNMUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634627
Record name 2-Anilinopyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450368-25-9
Record name 2-Anilinopyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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